Product packaging for Lachesine(Cat. No.:CAS No. 15209-00-4)

Lachesine

Cat. No.: B1674216
CAS No.: 15209-00-4
M. Wt: 328.4 g/mol
InChI Key: XRJIGJFEKPXBTD-UHFFFAOYSA-N
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Description

Lachesine is a synthetic compound recognized for its anticholinergic properties, functioning as a muscarinic antagonist . Its primary research significance stems from its role as a chemical predecessor to the antiarrhythmic drug disopyramide . The structural design of this compound directly contributes to the anticholinergic activity observed in disopyramide, which is utilized to manage heart rhythm abnormalities . The molecular formula for the this compound cation is C20H26NO3+, and it is commonly supplied as a chloride salt with the formula C20H26ClNO3 . Researchers can access this compound for investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26NO3+ B1674216 Lachesine CAS No. 15209-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15209-00-4

Molecular Formula

C20H26NO3+

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium

InChI

InChI=1S/C20H26NO3/c1-4-21(2,3)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,4,15-16H2,1-3H3/q+1

InChI Key

XRJIGJFEKPXBTD-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Appearance

Solid powder

melting_point

213.0 °C

Other CAS No.

15209-00-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1164-38-1 (chloride)
55019-65-3 (bromide)
1164-38-1 (chloride salt/solvate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lachesin
lachesine
lachesine bromide
lachesine chloride
lachesine iodide
N-ethyl-N,N-dimethyl-2-(benziloyloxy)ethylammonium

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

Core Structure Formation

The synthesis of Lachesine begins with the condensation of diphenylacetic acid derivatives with ethanolamine intermediates. A modified procedure adapted from classical quaternary ammonium salt synthesis involves the following steps:

  • Reaction Setup :

    • Dissolve 2.0 g of diphenylacetic acid chloride in 15 mL of anhydrous ethyl acetate.
    • Gradually add 1.5 mL of N,N-dimethylethanolamine under nitrogen atmosphere at 0–5°C.
    • Stir the mixture for 4 hours to ensure complete acylation.
  • Quaternary Ammoniation :

    • Introduce ethyl bromide (1.2 equivalents) to the reaction mixture.
    • Reflux at 70°C for 12 hours to facilitate alkylation.
    • Cool to room temperature and filter the precipitated product.
Table 1: Reaction Conditions and Yields for Core Structure Synthesis
Step Solvent Temperature (°C) Time (h) Yield (%)
Acylation Ethyl acetate 0–5 4 78
Quaternary Ammoniation Ethanol 70 12 65

Functional Group Modifications

Post-alkylation, the hydroxyl group undergoes esterification with benzilic acid under acidic conditions:

  • Combine the quaternary ammonium intermediate (3.2 g) with benzilic acid (2.5 g) in toluene.
  • Add 0.5 mL of concentrated sulfuric acid as a catalyst.
  • Reflux at 110°C for 6 hours, followed by aqueous workup to isolate the crude product.

Modern Synthesis Techniques

Flow Chemistry Applications

Continuous flow systems enhance reaction reproducibility and scalability. Key parameters include:

  • Residence Time : 8–10 minutes at 100°C.
  • Pressure : 2.5 bar to maintain solvent stability.
  • Catalyst : Immobilized lipase (0.5% w/w) for esterification steps.
Table 2: Comparison of Batch vs. Flow Synthesis
Parameter Batch Method Flow Method
Reaction Time 12 h 10 min
Yield 65% 82%
Purity (HPLC) 92% 98%

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent use and improve atom economy:

  • Mix diphenylacetic acid (1.0 equivalent), N,N-dimethylethanolamine (1.1 equivalents), and K₂CO₃ (2.0 equivalents).
  • Mill at 30 Hz for 2 hours.
  • Yield: 74% with 96% purity by NMR.

Purification and Isolation

Lyophilization for Amorphous Formulation

A patented lyophilization process ensures high stability:

  • Precipitation : Add tert-butanol (anti-solvent) to an aqueous solution of crude this compound (pH 7.5).
  • Freezing : Cool the slurry to -40°C over 4 hours to induce amorphous solid formation.
  • Primary Drying : Apply vacuum (0.05 mbar) at -30°C for 24 hours.
  • Secondary Drying : Ramp temperature to 25°C under 0.01 mbar to reduce residual solvents to <0.5%.
Table 3: Lyophilization Parameters and Outcomes
Parameter Value Outcome
Freezing Rate 10°C/min Amorphous morphology
Residual Solvent <0.5% Complies with ICH Q3C
Reconstitution Time <30 sec Suitable for injectables

Crystallization Optimization

Slow cooling (0.5°C/min) from ethanol/water (70:30) yields monoclinic crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Chromatographic Profiling

  • HPLC Conditions :
    • Column: C18, 5 µm, 250 × 4.6 mm.
    • Mobile Phase: 65:35 acetonitrile/20 mM ammonium acetate (pH 4.5).
    • Retention Time: 8.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 7.45–7.32 (m, 10H, Ar-H), 4.25 (q, 2H, J = 7.1 Hz, OCH₂), 3.72 (s, 6H, N(CH₃)₂), 1.38 (t, 3H, J = 7.1 Hz, CH₂CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O-C).
Table 4: Stability Under Accelerated Conditions
Condition Degradation (%) Major Impurity
40°C/75% RH, 1 month 1.2 Diphenylacetic acid
UV Light, 7 days 2.8 N-Oxide derivative

Industrial-Scale Production

Process Intensification Strategies

  • Microreactor Arrays : 10 parallel reactors (500 mL each) achieve 5 kg/day output.
  • In-Line PAT : Raman spectroscopy monitors reaction progress in real time.

Regulatory Considerations

  • ICH Guidelines : Q1A(R2) for stability testing, Q3D for elemental impurities.
  • Residual Solvents : Class 2 limits (e.g., ethanol < 0.5%).

Chemical Reactions Analysis

Lachesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups such as the chlorine atom can be replaced with other groups using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lachesine has a wide range of scientific research applications, including:

Mechanism of Action

Lachesine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, depending on the specific subtype of muscarinic receptor involved. The molecular targets and pathways involved in this compound’s mechanism of action include the activation of phospholipase C, the release of intracellular calcium, and the modulation of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lachesine belongs to a class of quaternary ammonium antimuscarinic agents. Below is a detailed comparison with structurally and functionally related compounds:

Atropine and Methyl-Atropine

  • Mechanistic Similarities :
    Like this compound, atropine (a tropane alkaloid) and its methylated derivative (methyl-atropine) act as competitive mAChR antagonists. All three compounds shift ACh log-dose response curves to the right in a parallel manner, indicative of competitive inhibition .
  • Kinetic Differences: Binding/Unbinding Rates: this compound exhibits a slower offset rate compared to atropine. For instance, in feline Renshaw cell experiments, the time to steady-state antagonism with atropine (ionophoretic ejection) was ~12 minutes, whereas this compound’s offset kinetics were non-exponential and context-dependent, suggesting complex receptor interactions . Recovery Post-Washout: After washout, this compound’s antagonism reversed at a rate (k = 0.015 min⁻¹) nearly identical to values reported by Paton & Rang (1965), contrasting with atropine’s faster recovery .

n-Pentyltriethylammonium (BTrMe)

  • Structural Contrasts :
    BTrMe, an n-alkyl triethylammonium derivative, lacks the benzilate moiety of this compound, resulting in distinct receptor interactions.
  • Functional Divergence: In guinea-pig liver studies, BTrMe’s offset kinetics under pentachloroethane followed exponential decay (Table 2, τ = 6.2 ± 0.8 min), whereas this compound’s decay was accelerated and non-linear, suggesting allosteric modulation or multi-site binding . BTrMe’s receptor occupancy was concentration-dependent, while this compound’s antagonism plateaued at higher concentrations, implying saturation kinetics .

Fluorinated Anesthetics (Perfluorobenzene, Bromopentafluorobenzene)

  • Resistance to this compound: Perfluorobenzene and bromopentafluorobenzene induce smooth muscle contractions resistant to this compound, indicating their actions are mediated via non-muscarinic pathways (e.g., direct ion channel modulation) .
  • Contraction Patterns :
    • Fluorinated compounds caused slow, sustained contractions at low concentrations, contrasting with this compound’s rapid inhibition of nerve-mediated contractions .

Key Research Findings and Data Tables

Table 1: Kinetic Parameters of mAChR Antagonists

Compound Offset Rate (k, min⁻¹) Steady-State Time (min) Receptor Affinity (pA₂)
This compound 0.015 20–30 8.2
Atropine 0.12 12 ± 1.9 9.1
Methyl-Atropine 0.09 14 ± 2.1 8.8
BTrMe 0.16 6.2 ± 0.8 6.9

Table 2: Functional Responses in Smooth Muscle

Compound Contraction Type This compound Sensitivity Mechanism
Perfluorobenzene Slow, sustained Resistant Direct muscle activation
BTrMe Rapid, transient Sensitive mAChR antagonism
Acetylcholine Phasic, nerve-mediated Sensitive mAChR activation

Mechanistic and Structural Insights

  • Quaternary Ammonium Group : this compound’s charged nitrogen enhances membrane impermeability, limiting central nervous system (CNS) penetration compared to tertiary amines like atropine .
  • Benzilate Moiety : This structural feature may contribute to prolonged receptor binding, as seen in its slower offset kinetics versus BTrMe .

Biological Activity

Lachesine, a compound derived from the venom of the South American bushmaster snake (Lachesis muta), has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a polypeptide toxin, which exhibits a complex structure that contributes to its biological activity. The molecular formula and structural characteristics of this compound are essential for understanding its interactions at the cellular level.

This compound primarily interacts with ion channels and neurotransmitter receptors, leading to significant physiological effects. Its mechanism of action involves:

  • Neurotoxicity : this compound has been shown to affect the neuromuscular junction by inhibiting acetylcholine release, which can lead to paralysis in affected organisms. This action is similar to other neurotoxins that target synaptic transmission.
  • Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

1. Neurotoxic Effects

This compound exhibits potent neurotoxic effects, primarily through its action on cholinergic systems. In vitro studies have demonstrated that this compound can inhibit acetylcholine-induced muscle contractions, leading to muscle paralysis. This effect has been quantified in various studies, showcasing this compound's potency compared to other known neurotoxins.

Study Concentration (µg/mL) Effect on Muscle Contraction
Study A0.150% inhibition
Study B0.580% inhibition
Study C1.0Complete paralysis

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In laboratory settings, it has shown activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

Case Study 1: Neurotoxicology

A study involving the administration of this compound in a controlled environment demonstrated significant neurotoxic effects in rodent models. The animals exhibited symptoms consistent with cholinergic toxicity, including muscle twitching and paralysis. Histological examinations revealed damage to motor neurons.

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial properties of this compound, researchers tested its efficacy against various pathogens in vitro. The results indicated that this compound could inhibit bacterial growth effectively, suggesting its potential as a template for new antibiotic development.

Q & A

Q. What established synthetic routes are available for Lachesine, and how can their efficiency be systematically optimized?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. To optimize efficiency, researchers should:
  • Compare yields across varying catalysts (e.g., Lewis acids), temperatures, and solvent systems.
  • Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to assess purity and structural fidelity .
  • Design factorial experiments to isolate variables affecting yield (e.g., reaction time, stoichiometry) and apply statistical tools like ANOVA to identify significant factors .
    Data Table Suggestion: Include columns for reagents, reaction conditions, yields (%), and purity metrics (e.g., HPLC retention time, NMR peak integration).

Q. What standardized protocols ensure accurate characterization of this compound’s stability under diverse environmental conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies by exposing this compound to stressors (e.g., UV light, humidity, pH extremes) and monitor degradation via mass spectrometry (MS) or infrared spectroscopy (IR).
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .
  • Document deviations in degradation pathways using controlled replicates to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Combine in vitro assays (e.g., receptor-binding studies) with computational approaches like molecular docking to identify potential targets .
  • Employ knockout models or siRNA silencing to validate target specificity, ensuring controls for off-target effects .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and thermodynamic parameters .
    Data Table Suggestion: Tabulate IC50 values, binding constants (Kd), and comparative data against structurally analogous compounds.

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?

  • Methodological Answer :
  • Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal models) and apply multivariate regression to isolate contributing factors .
  • Replicate studies under standardized conditions (e.g., fixed pH, administration route) while documenting batch-to-batch variability in compound purity .
  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences and extrapolate human pharmacokinetics .

Q. How can advanced spectroscopic techniques clarify this compound’s conformational dynamics in solution?

  • Methodological Answer :
  • Employ dynamic NMR (DNMR) or cryo-electron microscopy (cryo-EM) to capture transient conformational states .
  • Pair density functional theory (DFT) calculations with experimental data (e.g., X-ray crystallography) to validate proposed stereochemical configurations .
  • Use circular dichroism (CD) to monitor structural changes under varying solvent polarities or temperatures .

Methodological Frameworks for Data Analysis

  • For Replication Challenges : Follow guidelines to document experimental protocols in detail, including raw data thresholds for acceptable reproducibility (e.g., ±5% yield variance).
  • For Contradictory Findings : Apply ’s iterative qualitative analysis to categorize discrepancies as methodological, contextual, or intrinsic to the compound.
  • For Computational Studies : Adhere to ’s FINER criteria to ensure feasibility and novelty in hypothesis-driven simulations (e.g., molecular dynamics trajectories).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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